molecular formula C12H21NO5 B13071024 (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate

Cat. No.: B13071024
M. Wt: 259.30 g/mol
InChI Key: FRZZQROAGVAOAG-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with methoxycarbonylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted morpholine derivatives .

Scientific Research Applications

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is unique due to its chiral nature and the presence of both ester and tert-butyl groups.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

FRZZQROAGVAOAG-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC

Origin of Product

United States

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